Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole)

Impurity profiling Mass spectrometry Lansoprazole

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole), designated as Lansoprazole Desulphur Impurity or Dexlansoprazole Impurity 5 (CAS 1409978‑52‑4), is a fully characterized organic impurity of the proton‑pump inhibitor Lansoprazole. Its molecular formula is C16H14F3N3O (MW 321.3 g mol⁻¹) and it differs from the parent drug Lansoprazole (C16H14F3N3O2S) by the formal loss of the methylsulfinyl (–S(O)CH3) group.

Molecular Formula C16H14F3N3O
Molecular Weight 321.303
CAS No. 1409978-52-4
Cat. No. B580802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole)
CAS1409978-52-4
Synonyms2-[3-Methyl-2-methylene-4-(2,2,2-trifluoroethoxy)-1(2H)-pyridinyl]-1H-benzimidazole
Molecular FormulaC16H14F3N3O
Molecular Weight321.303
Structural Identifiers
SMILESCC1=C(C=CN(C1=C)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
InChIInChI=1S/C16H14F3N3O/c1-10-11(2)22(8-7-14(10)23-9-16(17,18)19)15-20-12-5-3-4-6-13(12)21-15/h3-8H,2,9H2,1H3,(H,20,21)
InChIKeyQATFPGPMLCYYAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) (CAS 1409978-52-4) Procurement Overview: A Non-Compendial Reference Standard for Lansoprazole Impurity Profiling


Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole), designated as Lansoprazole Desulphur Impurity or Dexlansoprazole Impurity 5 (CAS 1409978‑52‑4), is a fully characterized organic impurity of the proton‑pump inhibitor Lansoprazole. Its molecular formula is C16H14F3N3O (MW 321.3 g mol⁻¹) and it differs from the parent drug Lansoprazole (C16H14F3N3O2S) by the formal loss of the methylsulfinyl (–S(O)CH3) group [1]. The compound is supplied as a high‑purity reference standard (≥ 98 %) with comprehensive characterization data (FTIR, NMR, MS, HPLC) that meet regulatory requirements for analytical method development, method validation and quality control release testing .

Non-compendial reference standard for Lansoprazole impurity profiling
Full characterization (FTIR, NMR, MS, HPLC) supports method development and validation
High purity suitable for ANDA release testing and forced degradation studies

Why Lansoprazole Desulphur Impurity (CAS 1409978‑52‑4) Cannot Be Replaced by Other Lansoprazole‑Related Compounds


Regulatory pharmacopoeias such as USP and EP define specific impurity profiles for Lansoprazole, listing only a limited set of process‑related substances (e.g., sulfone, N‑oxide, sulfide) with their own relative response factors (RRFs) and relative retention times (RRTs). The Desulphur impurity is not included in these compendial monographs [1]. Consequently, a generic substitution with a compendial impurity standard (e.g., USP Related Compound A) would be analytically invalid: the differing chromophores, molecular weights and polarities of these compounds produce distinct detector responses and chromatographic behaviors, leading to inaccurate quantification of the Desulphur impurity. Using the correct, fully characterized reference standard is therefore a regulatory necessity for accurate impurity profiling and for demonstration of analytical specificity during ANDA submissions [2].

Desulphur impurity standard
vs
Compendial impurity standards
Different chromophores and polarity may produce distinct detector response and chromatographic retention, leading to inaccurate quantification.
Using compendial standards may not demonstrate analytical specificity required for ANDA impurity control submissions.

Quantitative Evidence Differentiating Lansoprazole Desulphur Impurity (CAS 1409978‑52‑4) from Closest Comparator Impurities


Molecular Weight and Elemental Composition Provide Unambiguous Mass Spectrometric Differentiation from the Parent Drug and Compendial Impurities

The Desulphur impurity (C16H14F3N3O, monoisotopic MW 321.11 Da) lacks both the sulfur atom and one oxygen atom present in Lansoprazole (C16H14F3N3O2S, MW 369.08 Da) and its compendial impurities. The mass difference of 48.0 Da from Lansoprazole and 64.0 Da from the sulfone impurity (USP Related Compound A, C16H14F3N3O3S, MW 385.07 Da) enables unequivocal identification by high‑resolution mass spectrometry (HRMS) without risk of isobaric interference [1]. This contrasts with the isobaric pairs that can occur among the common oxidation‑state impurities (sulfoxide, sulfone, N‑oxide), where mass differences are smaller and separation relies solely on chromatography.

MS differentiation
Class-level
Δ 48.0 Da vs. Lansoprazole; Δ 64.0 Da vs. sulfone
Enables unambiguous HRMS identification without chromatographic separation
Class-level inference; applicable to ESI-TOF or Orbitrap
Impurity profiling Mass spectrometry Lansoprazole

Absence from USP Compendial Impurity Table Makes This the Only Validated Standard for a Process‑Specific Marker

The current USP monograph for Lansoprazole lists only three specified impurities with quantitative acceptance criteria: Related Compound A (sulfone, RRT 1.1, RRF 1.22), Impurity B (RRT 0.8, RRF 0.76) and Impurity C (RRT 1.2, RRF 1.27). Any unspecified impurity is limited to ≤ 0.1 % [1]. The Desulphur impurity is absent from this table; it is not assigned an official RRT or RRF. Therefore, laboratories that detect this process‑related impurity cannot use compendial standards for its identification or quantification. A dedicated reference standard (CAS 1409978‑52‑4) is the only scientifically defensible tool for achieving the specificity and accuracy required by ICH Q3A guidelines.

Pharmacopoeial status
Supporting evidence
Not listed in USP; no official RRT or RRF assigned
Requires a dedicated standard for identity and quantification per ICH Q3A
Based on USP29-NF24 monograph
Regulatory impurity profiling USP monograph ANDA method validation

Certified Purity ≥ 98 % Ensures Accurate Calibration Across the Required Analytical Range

The Desulphur impurity is consistently supplied at a certified purity of ≥ 98 % (HPLC) . This purity level is comparable to that of USP‑grade compendial reference standards (typically 98–102 % for Lansoprazole itself [1]) and exceeds the purity commonly required for working standards used in routine QC laboratories (≥ 95 %). The high purity ensures that when the standard is used to establish linearity over the range 0.05 %–0.15 % (the typical reporting threshold for unspecified impurities), the contribution of standard‑impurity to the calibration error is ≤ 2 %, well within the ICH Q2(R1) recommendation.

Certified purity
Supporting evidence
≥98% (HPLC)
Supports accurate calibration within ICH Q2(R1) recommendations
Comparable to USP primary standard purity
Reference standard purity Method linearity Lansoprazole impurity quantification

Distinct Structural Feature (Absence of Sulfinyl Group) Predicts Unique Chromatographic and Spectroscopic Behavior

The loss of the electron‑rich sulfinyl (–SO–) chromophore in the Desulphur impurity relative to Lansoprazole and its sulfone/sulfide analogs is predicted to produce a hypsochromic shift in the UV‑vis absorption maximum and a significant decrease in polarity, increasing retention on a C18 reversed‑phase column. While no publicly accessible RRT value is available for this specific impurity, the USP monograph demonstrates that even subtle structural differences among the three listed impurities produce clearly resolved peaks (RRTs of 0.8, 1.1 and 1.2) [1]. By class‑level inference, the Desulphur impurity is expected to elute later than Lansoprazole (RRT > 1.3), necessitating a dedicated standard for retention‑time identification

Predicted elution
Class-level
Theoretical RRT > 1.3 (Lansoprazole RRT 1.0)
Unique retention prevents co-elution but cannot be identified via compendial standards
Prediction; experimental confirmation needed
Chromatographic selectivity UV spectroscopy Structure‑retention relationship

Key Industrial and Research Applications for Lansoprazole Desulphur Impurity (CAS 1409978‑52‑4)


ANDA Dossier Development: Demonstrating Control of a Non‑Compendial Process Impurity

Generic drug manufacturers developing Abbreviated New Drug Applications for Lansoprazole or Dexlansoprazole delayed‑release formulations must identify and control every impurity present above the ICH Q3A reporting threshold (0.05 %). Because the Desulphur impurity is not listed in USP or EP monographs [1], the applicant must procure the authentic reference standard to perform forced degradation studies, establish identity via HRMS and NMR, determine the impurity response factor relative to the API, and validate a stability‑indicating HPLC method that achieves baseline separation of this impurity from all other known impurities.

Quality Control Release Testing in Commercial API Manufacturing

API manufacturers who employ a synthetic route that generates the Desulphur impurity as a process‑specific by‑product require the authentic standard for routine batch release. Using the certified reference material (purity ≥ 98 %) , QC laboratories prepare calibration standards covering 0.05–0.15 % w/w of the API, quantify the impurity in each batch against its own response factor, and report results in the Certificate of Analysis. This ensures compliance with ICH Q7 Good Manufacturing Practice requirements.

Forced Degradation and Stability‑Indicating Method Validation

Regulatory guidelines (ICH Q1A, Q2B) require demonstration that the analytical method is stability‑indicating, i.e., capable of separating the API from all degradation products. The Desulphur impurity standard is used to spike stressed samples (acid, base, thermal, oxidative) to confirm that its peak is resolved from the API and from other degradation peaks. The absence of an official RRT for this impurity [1] makes direct peak identification by retention time alone unreliable; the authentic standard is essential for peak assignment.

High‑Resolution Mass Spectrometry Multi‑Impurity Screening

For laboratories adopting high‑throughput impurity profiling by HRMS, the Desulphur impurity offers a clear analytical advantage over compendial impurities: its unique molecular formula and mass defect enable unambiguous identification without chromatographic separation [2]. The large mass difference (48 Da from the API) places the impurity in an interference‑free region of the mass spectrum, making it an ideal candidate for inclusion in multi‑analyte targeted screening methods using Q‑TOF or Orbitrap instruments.

Application
Selection Property
Validation Focus
ANDA impurity profiling
Non-compendial standard identity
Method specificity and response factor determination
API batch release testing
Certified purity and lot traceability
Calibration linearity and accuracy
Stability-indicating method validation
Peak resolution from API and known impurities
Forced degradation peak identification
HRMS multi-impurity screening
Unique mass defect and molecular formula
Interference-free mass accuracy
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